Technical Documentation Center

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate
  • CAS: 35313-50-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

The following technical guide is structured to serve as a definitive reference for the chemical entity Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (CAS 35313-50-9).[1] CAS: 35313-50-9 | Formula: C₈H₁₂N₂O₂ | MW: 168.19 g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical entity Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (CAS 35313-50-9).[1]

CAS: 35313-50-9 | Formula: C₈H₁₂N₂O₂ | MW: 168.19 g/mol [1]

Executive Summary

Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate represents a critical "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyrazoles, the trisubstituted nature of this molecule (positions 3, 4, and 5) provides a high density of functional vectors in a compact aromatic core. It serves as a primary building block for pyrazolo[1,5-a]pyrimidines (kinase inhibitors), bi-heteroaryl systems (anti-inflammatory agents), and scorpionate ligands in organometallic catalysis.

This guide details the synthesis, tautomeric behavior, and divergent derivatization of this compound, moving beyond standard catalog data to provide actionable experimental insights.[1]

Chemical Identity & Tautomeric Dynamics

A common point of confusion in registry databases is the designation "3H-pyrazole" versus "1H-pyrazole."[1]

  • The CAS Designation (3H): The CAS name Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate technically implies a non-aromatic pyrazolenine structure where the proton resides on C3.[1]

  • The Chemical Reality (1H): In practice, pyrazoles possessing a free NH group exist predominantly in the 1H-aromatic tautomer to maximize resonance stabilization energy (approx. 25 kcal/mol).

  • Annular Tautomerism: In solution, the proton oscillates between N1 and N2.[1] However, due to the asymmetry of the 3,4-dimethyl and 5-ester substitution, one tautomer is thermodynamically favored.[1] The ester group at C5 withdraws electron density, making the adjacent nitrogen (N1) less basic and more acidic, typically stabilizing the 1H-tautomer where the proton is on the nitrogen adjacent to the ester (though solvent effects can shift this).

Implication for Synthesis: When performing N-alkylation reactions, this tautomeric equilibrium results in a mixture of regioisomers (N1-alkyl vs. N2-alkyl), requiring careful chromatographic separation.[1]

Synthesis Protocol: The Modified Knorr Cyclization

The most robust route to CAS 35313-50-9 involves the cyclocondensation of hydrazine with an


-alkylated-1,3-diketoester.[1]
Retrosynthetic Logic

To achieve the 3,4-dimethyl substitution pattern, the 1,3-dicarbonyl precursor must possess a methyl group at the


-position (between the carbonyls) and a methyl group at the terminal ketone.
  • Precursor: Ethyl 3-methyl-2,4-dioxopentanoate.[1]

  • Reagent: Hydrazine Hydrate (

    
    ).[1]
    
Step-by-Step Experimental Procedure

Note: This protocol is adapted for a 50 mmol scale.

Reagents:

  • Ethyl 3-methyl-2,4-dioxopentanoate (8.6 g, 50 mmol) [Commercially available or synthesized via Claisen condensation of diethyl oxalate and 2-butanone].[1]

  • Hydrazine hydrate (80% soln, 3.1 g, 60 mmol).[1]

  • Ethanol (Absolute, 100 mL).

  • Acetic Acid (Catalytic, 0.5 mL).[1]

Workflow:

  • Setup: Charge a 250 mL round-bottom flask with Ethyl 3-methyl-2,4-dioxopentanoate and Ethanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add Hydrazine hydrate dropwise over 20 minutes. Critical: The reaction is exothermic.[1] Maintain internal temperature <10°C to prevent polymerization or Wolff-Kishner type side reactions.[1]

  • Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux at 78°C for 3 hours.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting diketone spot (

    
    ) should disappear, replaced by a lower fluorescent spot (
    
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. The residue will be a viscous oil or semi-solid.[1]

  • Purification: Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove excess hydrazine. Dry over

    
    .[1]
    
  • Crystallization: Recrystallize from minimal hot Ethanol/Hexane to yield white needles.

Yield Expectation: 75-85%.

Reaction Pathway Diagram

Synthesis Precursor Ethyl 3-methyl- 2,4-dioxopentanoate Intermediate Hydrazone Intermediate Precursor->Intermediate + N2H4·H2O (0°C, EtOH) Product Ethyl 3,4-dimethyl- 1H-pyrazole-5-carboxylate (CAS 35313-50-9) Intermediate->Product Cyclodehydration (- H2O, Reflux) Byproduct H2O Intermediate->Byproduct

Figure 1: The Knorr Pyrazole synthesis pathway involving nucleophilic attack of hydrazine on the


-diketone followed by cyclodehydration.[2]

Synthetic Utility & Derivatization

The value of CAS 35313-50-9 lies in its role as a scaffold.[1] The ester, the NH, and the aromatic core allow for orthogonal functionalization.

Core Transformations
TransformationReagentsProduct OutcomeApplication
Hydrolysis LiOH, THF/H₂O3,4-Dimethylpyrazole-5-carboxylic acidPeptide coupling, Amide synthesis
Reduction LiAlH₄, THF(3,4-Dimethylpyrazol-5-yl)methanolLinker installation, ether synthesis
N-Alkylation R-X, K₂CO₃, DMFN-Substituted PyrazolesTuning lipophilicity/solubility
Iodination NIS, CH₃CN4-Iodo-3-methyl...[1][3][4][5] (Substitution at C4)Blocked in this CAS (C4 is Methyl)

Note on Iodination: Because the C4 position is occupied by a methyl group in this specific CAS, electrophilic aromatic substitution (EAS) is blocked. This is a strategic advantage when "clean" chemistry is needed at the N1 or Ester positions without protecting the C4 carbon.

Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffold)

One of the most high-value applications is the fusion of a pyrimidine ring onto the pyrazole.

Protocol:

  • React CAS 35313-50-9 with hydrazine to form the hydrazide .[1]

  • Convert hydrazide to amine (Curtius rearrangement) or use the hydrazide directly with 1,3-electrophiles.[1]

  • Alternative Direct Route: React the N-amino derivative with 1,3-diketones.[1]

Derivatization Core Ethyl 3,4-dimethyl- pyrazole-5-carboxylate Acid Carboxylic Acid Derivative Core->Acid Hydrolysis (LiOH) Alcohol Hydroxymethyl Derivative Core->Alcohol Reduction (LiAlH4) Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Core->Fused 1. Hydrazine 2. 1,3-Diketone (Cyclization)

Figure 2: Divergent synthesis pathways from the parent ester scaffold.

Analytical Profile

To validate the integrity of the synthesized or purchased material, the following spectral characteristics must be met.

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 80–84 °C.[1][6]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.10 (s, 1H, NH ) - Broad, exchangeable.[1]
      
    • 
       4.28 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃).[1]
      
    • 
       2.45 (s, 3H, C3-CH ₃).[1]
      
    • 
       2.15 (s, 3H, C4-CH ₃).[1]
      
    • 
       1.30 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃).[1]
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Quality Control Note: Impurities often include the regioisomer (Ethyl 4,5-dimethyl...) if the precursor diketone was made via asymmetric alkylation and not purified properly. Verify the integration ratio of the methyl singlets; they should be distinct.

Safety & Handling (GHS Standards)

While not highly toxic, pyrazole esters are irritants and potential sensitizers.[1]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the hydrazine step (hydrazine is a known carcinogen and must be quenched with bleach before disposal).

References

  • Synthesis of Pyrazole Carboxylates: El-Sawy, E. R., et al. "Synthesis and Biological Activity of Some New 1,3,4-Trisubstituted Pyrazole Derivatives."[1] Acta Pharmaceutica, vol. 62, no.[1] 2, 2012, pp. 157-179.[1] Link

  • Pyrazolo[1,5-a]pyrimidine Applications: Kumar, R., et al. "Pyrazolo[1,5-a]pyrimidine scaffolds as potential COX-2 inhibitors: Design, synthesis, and biological evaluation."[1] European Journal of Medicinal Chemistry, vol. 80, 2014, pp. 518-529.[1] Link

  • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. "Tautomerism of Pyrazoles: A Theoretical Study."[1] Journal of Chemical Information and Modeling, vol. 45, no. 3, 2005, pp. 613-621.[1] Link

  • General Properties & Safety: PubChem Database.[1] "Ethyl 3,4-dimethylpyrazole-5-carboxylate - Compound Summary." National Center for Biotechnology Information.[1] Link

Sources

Exploratory

An In-depth Technical Guide on the Structure and Tautomerism of Ethyl 3,4-Dimethylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of ethyl 3,4-dimethylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of ethyl 3,4-dimethylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore the nuances of its tautomeric forms, present methodologies for its synthesis and characterization, and discuss the computational approaches that provide deeper insights into its properties.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic diamines that form the core of numerous compounds with significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating these activities. Ethyl 3,4-dimethylpyrazole-5-carboxylate, with its specific arrangement of methyl and ethoxycarbonyl groups, presents a valuable scaffold for further chemical exploration and drug design. Understanding its fundamental structural and electronic properties is paramount for its effective utilization.

Molecular Structure and Tautomerism

The structure of ethyl 3,4-dimethylpyrazole-5-carboxylate is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 4, and an ethyl carboxylate group at position 5. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms.

The Tautomeric Forms

For ethyl 3,4-dimethylpyrazole-5-carboxylate, two principal tautomers can exist in equilibrium:

  • Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (Tautomer A): The proton is on the nitrogen atom at position 1.

  • Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (Tautomer B): The proton is on the nitrogen atom at position 2, which is conventionally renumbered to position 1, leading to a change in the substituent positions.

The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects of the substituents, as well as solvent effects. Generally, the preferred tautomer is the one where the nitrogen with a lone pair is closer to the more electron-withdrawing substituent[1]. In this molecule, the ethyl carboxylate group is electron-withdrawing, while the methyl groups are electron-donating. This suggests a complex interplay that determines the predominant tautomeric form.

Tautomerism cluster_A Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (Tautomer A) cluster_B Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (Tautomer B) TautomerA N(H)-C(COOEt)=C(CH3)-C(CH3)=N TautomerB N=C(CH3)-C(CH3)=C(COOEt)-N(H) TautomerA->TautomerB Proton Transfer

Caption: Annular tautomerism in ethyl 3,4-dimethylpyrazole-5-carboxylate.

Synthesis of Ethyl 3,4-Dimethylpyrazole-5-carboxylate

General Synthetic Protocol

A plausible and efficient route involves the reaction of an appropriately substituted 1,3-dicarbonyl compound with hydrazine hydrate.

Step-by-step Methodology:

  • Preparation of the β-ketoester: The synthesis would likely commence with the acylation of a suitable ketone or the Claisen condensation to generate the necessary β-dicarbonyl precursor, ethyl 2,3-dimethyl-4-oxobutanoate.

  • Cyclization with Hydrazine:

    • Dissolve the β-ketoester (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (1-1.2 equivalents) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

SynthesisWorkflow Start β-Dicarbonyl Precursor + Hydrazine Hydrate Reaction Cyclization (Ethanol/Acetic Acid) Start->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Product Ethyl 3,4-dimethyl-1H- pyrazole-5-carboxylate Purification->Product

Caption: General synthetic workflow for ethyl 3,4-dimethylpyrazole-5-carboxylate.

Spectroscopic Characterization and Tautomeric Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and investigation of tautomerism in pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide definitive evidence for the structure and can be used to determine the predominant tautomer in solution. In cases of slow proton exchange between the tautomers, distinct sets of signals for each tautomer may be observed. More commonly, a single set of time-averaged signals is observed, and the chemical shifts reflect the weighted average of the two forms.

Expected ¹H NMR Spectral Features:

  • NH Proton: A broad singlet in the downfield region (typically >10 ppm).

  • Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • Methyl Groups on Pyrazole Ring: Two distinct singlets for the C3- and C4-methyl groups.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly sensitive to the tautomeric form. Comparison of the experimental chemical shifts with those of N-methylated "fixed" tautomers or with computationally predicted shifts can help in assigning the predominant tautomer[6].

Carbon Expected Chemical Shift Range (ppm)
C=O (Ester)160-170
C3140-155
C5130-145
C4105-120
O-CH₂~60
Ring-CH₃10-20
O-CH₂-CH₃~14

Table 1: Predicted ¹³C NMR Chemical Shift Ranges. These are approximate ranges and can vary based on the solvent and the specific tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can also offer insights into hydrogen bonding, which is intimately linked to tautomerism.

Key IR Absorption Bands:

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of a hydrogen-bonded N-H group.

  • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹. The position of this band can be influenced by conjugation and hydrogen bonding.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

Computational Analysis of Tautomerism

In the absence of definitive experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and their spectroscopic properties. Density Functional Theory (DFT) calculations are widely used for this purpose[7][8].

Methodology for Computational Analysis:

  • Geometry Optimization: The structures of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: The relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

  • NMR and IR Spectra Prediction: The NMR chemical shifts and IR vibrational frequencies can be calculated for the optimized geometries, allowing for a direct comparison with experimental data.

ComputationalWorkflow Start Define Tautomer Structures Optimization Geometry Optimization (DFT) Start->Optimization Energy Calculate Relative Energies (ΔE, ΔG) Optimization->Energy Spectra Predict NMR and IR Spectra Optimization->Spectra Comparison Compare with Experimental Data Spectra->Comparison

Caption: Workflow for the computational analysis of tautomerism.

Conclusion and Future Outlook

Ethyl 3,4-dimethylpyrazole-5-carboxylate is a molecule with significant potential in various fields of chemical research. A thorough understanding of its structure, and particularly its tautomeric behavior, is essential for rationally designing new molecules with desired properties. While general principles of pyrazole chemistry provide a solid foundation, further dedicated experimental and computational studies on this specific molecule are warranted to fully elucidate its properties. Such studies would involve its definitive synthesis and characterization using modern spectroscopic techniques, and in-depth computational analysis to provide a detailed picture of its tautomeric landscape in different environments. This knowledge will undoubtedly pave the way for its application in the development of novel pharmaceuticals and functional materials.

References

  • Gzella, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2649. [Link]

  • The Royal Society of Chemistry. (2016). 2 - Supporting Information. [Link]

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • PubMed. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Springer. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • Scilit. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Retrieved February 23, 2026, from [Link]

  • PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. [Link]

  • PubMed Central. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Basicity of a Series of 150 Pyrazoles. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved February 23, 2026, from [Link]

  • HETEROCYCLES. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. [Link]

  • PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Retrieved February 23, 2026, from [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved February 23, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula of C8H12N2O2 Pyrazole Esters

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, containing two adjacent ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a versatile template for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Pyrazole esters, specifically, are crucial intermediates and final compounds in many drug discovery pipelines.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the definitive characterization of pyrazole esters corresponding to the molecular formula C8H12N2O2 . Navigating the complexities of structural isomerism requires a multi-faceted analytical approach. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the process of confirming a molecule's identity is a self-validating system. We will detail the core analytical methodologies, provide field-proven experimental protocols, and integrate data to achieve unambiguous structural elucidation.

Decoding the Molecular Formula: C8H12N2O2

A molecular formula provides the elemental composition but is silent on the atomic arrangement. For C8H12N2O2, this represents a multitude of possible isomers, each with unique chemical and biological properties. A foundational understanding begins with the molecular weight.

Molecular Weight Calculation

The molecular weight is a critical first piece of data, typically determined by mass spectrometry. It is essential to distinguish between the average molecular weight (calculated using the weighted average atomic mass of elements) and the monoisotopic mass (calculated using the mass of the most abundant isotope of each element). High-resolution mass spectrometry measures the monoisotopic mass, which is crucial for confirming the elemental composition.

ElementQuantityAverage Atomic Weight (Da)Total Average Mass (Da)Most Abundant Isotope Mass (Da)Total Monoisotopic Mass (Da)
Carbon (C)812.01196.08812.0000096.00000
Hydrogen (H)121.00812.0961.0078312.09396
Nitrogen (N)214.00728.01414.0030728.00614
Oxygen (O)215.99931.99815.9949131.98982
Total 168.196 168.08992
Data sourced from PubChem and standard atomic weight values.[7][8][9]

The calculated average molecular weight is ~168.19 g/mol , and the exact monoisotopic mass is ~168.0899 Da .[7][8][9][10][11][12]

Structural Isomerism

The formula C8H12N2O2 can correspond to numerous pyrazole ester isomers. The position of substituents on the pyrazole ring and the arrangement of atoms in the ester group lead to distinct molecules. Below are examples of known isomers, highlighting the necessity of detailed spectroscopic analysis.

Compound NameCAS NumberPubChem CIDKey Structural Features
Ethyl 5-ethyl-1H-pyrazole-3-carboxylate26308-40-78027614Ethyl group at C5, Ester at C3
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate15803-27-715717592Methyl groups at C4 and C5, Ester at C3
1,5-diethyl-1H-pyrazole-4-carboxylic acid1007541-98-123005673Diethyl substitution, Carboxylic acid at C4
1-Butyl-1H-pyrazole-5-carboxylic acid1006493-81-719619898N-butyl substitution, Carboxylic acid at C5
*Note: Carboxylic acid isomers are included to illustrate structural diversity for the same molecular formula.[10][12]

The Integrated Analytical Workflow

Confirming the structure of a specific C8H12N2O2 isomer is not a linear process but an integrated workflow. Data from multiple analytical techniques must be synthesized to build a cohesive and validated structural assignment. The primary tools for this task are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, often supplemented by elemental analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Integration & Confirmation Sample Purified C8H12N2O2 Pyrazole Ester Candidate MS Mass Spectrometry (MS) Sample->MS Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis IR Infrared (IR) Spectroscopy Sample->IR Parallel Analysis EA Elemental Analysis (Optional but Confirmatory) Sample->EA Parallel Analysis MW Molecular Weight (e.g., 168.19 g/mol) MS->MW Formula Molecular Formula (from HRMS & EA) MS->Formula Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity FuncGroups Functional Groups (Ester C=O, N-H) IR->FuncGroups EA->Formula Final Confirmed Structure MW->Final Formula->Final Connectivity->Final FuncGroups->Final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) provides the molecular weight of the compound, serving as the initial and most critical checkpoint in structural analysis.[13] For drug development, high-resolution mass spectrometry (HRMS) is indispensable as it provides an exact mass, allowing for the confident determination of the molecular formula.

Causality: The ionization process in MS generates charged molecules (or fragments), and the instrument separates them based on their mass-to-charge ratio (m/z). An exact mass measurement from HRMS (e.g., within 5 ppm) can often distinguish C8H12N2O2 from other elemental combinations that might have a similar nominal mass, thereby validating the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified pyrazole ester in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be clear and free of particulates.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard appropriate for the desired mass range. Set the ionization mode (positive or negative). For pyrazoles, positive ion mode is common, detecting the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500). For HRMS, ensure the instrument is operating at high resolving power.

  • Data Analysis: Identify the molecular ion peak. For positive mode, this will be [M+H]⁺ at m/z ≈ 169.097. Compare the measured exact mass to the theoretical exact mass of C8H13N2O2⁺ (169.09715) to confirm the elemental composition.

NMR Spectroscopy: The Architectural Blueprint

While MS confirms what elements are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It provides the carbon-hydrogen framework of the molecule, making it the most powerful tool for distinguishing between isomers.[13][14][15]

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment. The number of signals, their positions (chemical shifts), their splitting patterns (coupling), and their intensities (integrals) are all used to piece together the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals must not obscure important sample signals.[13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent, to reference the chemical shift scale to 0 ppm.

  • Instrument Tuning: Place the sample in the NMR spectrometer and perform standard instrument procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum. A typical experiment involves a 90° pulse and acquisition of the free induction decay (FID).

    • ¹³C NMR: Acquire a carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Data Interpretation: A Case Study

For ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CID 15717592) , one would expect:

  • ¹H NMR: Signals for the ethyl ester (a triplet and a quartet), two distinct methyl groups on the pyrazole ring (singlets), and a broad signal for the pyrazole N-H proton.[15][16]

  • ¹³C NMR: Signals for the ester carbonyl, the ethyl group carbons, the two pyrazole methyl carbons, and the three distinct sp²-hybridized carbons of the pyrazole ring.[15][16]

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[13] It is particularly useful for confirming the presence of the ester carbonyl (C=O) and the pyrazole N-H bond.

Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). The presence of a strong absorption band in a characteristic region of the spectrum provides strong evidence for a particular functional group.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Mix 1-2 mg of the dry pyrazole ester with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[13]

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained. This minimizes light scattering.

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample chamber first, then record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify characteristic absorption bands. For a C8H12N2O2 pyrazole ester, key bands would be:

    • ~3200-3400 cm⁻¹: N-H stretch (pyrazole ring)

    • ~2900-3000 cm⁻¹: C-H stretch (alkyl groups)

    • ~1700-1730 cm⁻¹: C=O stretch (ester carbonyl)

    • ~1500-1600 cm⁻¹: C=N and C=C stretches (pyrazole ring)

From Empirical to Molecular Formula

While modern HRMS can often directly yield the molecular formula, the classical approach involves determining the empirical formula first via elemental analysis and then using the molecular weight to find the molecular formula.[17][18]

Causality: Elemental analysis by combustion determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.[19] These percentages are converted to mole ratios, which are simplified to the smallest whole-number ratio to give the empirical formula. The molecular formula is always an integer multiple of the empirical formula.[20]

G Percent Percent Composition (%C, %H, %N, %O) (from Elemental Analysis) Moles Calculate Moles of Each Element (Assume 100g sample) Percent->Moles Ratio Determine Smallest Whole-Number Mole Ratio Moles->Ratio EF Empirical Formula (e.g., C4H6NO) Ratio->EF EFM Calculate Empirical Formula Mass (EFM) EF->EFM MF Molecular Formula = (EF)n (e.g., C8H12N2O2) EF->MF MW_exp Experimental Molar Mass (from Mass Spectrometry) Multiplier n = (Molar Mass / EFM) MW_exp->Multiplier EFM->Multiplier Multiplier->MF

Caption: Logic flow from elemental composition to molecular formula.

Conclusion

The characterization of a C8H12N2O2 pyrazole ester is a quintessential task in modern drug discovery that demands a rigorous, multi-technique approach. A molecular formula alone is insufficient; it is the precise three-dimensional arrangement of atoms that dictates biological activity. By integrating the definitive molecular weight and formula from high-resolution mass spectrometry, the detailed connectivity map from NMR spectroscopy, and the functional group confirmation from IR spectroscopy, researchers can achieve an unambiguous and validated structural assignment. The protocols and logical frameworks presented in this guide provide a robust system for ensuring the scientific integrity of these critical chemical entities, empowering scientists to proceed with confidence in their drug development endeavors.

References

  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
  • Various Authors. (2018). What analytical method could you use to determine an unknown compound's molecular formula? Quora.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • PubChem. (n.d.). Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • PubChem. (n.d.). CID 11205997. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • C8H12N2O2. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1,5-diethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Pyridoxamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-butyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Pyridoxamine. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). Journal Of Global Pharma Technology. Retrieved February 23, 2026, from [Link]

  • Determining Molecular Formulas. (2025). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • 1-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Experimental Determination of Chemical Formula. (2020). JoVE. Retrieved February 23, 2026, from [Link]

  • Determining Empirical and Molecular Formulas. (n.d.). LOUIS Pressbooks. Retrieved February 23, 2026, from [Link]

  • Determining Empirical and Molecular Formulas. (n.d.). CHEM 1114 – Introduction to Chemistry. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

This Application Note is designed for research chemists and process development scientists. It details the regioselective synthesis of ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (tautomeric with the 3H-form specified i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the regioselective synthesis of ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (tautomeric with the 3H-form specified in the topic). While direct condensation of 2-butanone with diethyl oxalate typically yields the linear isomer (ethyl 3-ethylpyrazole-5-carboxylate), this protocol utilizes a Stepwise Alkylation Strategy to guarantee the correct 3,4-dimethyl substitution pattern with high isomeric purity.


-Diketoester
Target Molecule:  Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 10366-06-0)

Abstract & Strategic Rationale

The synthesis of polysubstituted pyrazoles from asymmetric 1,3-diketones often suffers from poor regioselectivity. The direct Claisen condensation of 2-butanone (methyl ethyl ketone) with diethyl oxalate predominantly yields the linear ethyl 2,4-dioxohexanoate due to the kinetic acidity of the terminal methyl group, leading to the formation of the 3-ethyl isomer rather than the desired 3,4-dimethyl scaffold.

To overcome this, this protocol employs a Thermodynamic Alkylation Strategy :

  • Scaffold Construction: Synthesis of the unsubstituted ethyl 2,4-dioxopentanoate (Ethyl Acetopyruvate).

  • Regiocontrol: C-selective methylation at the active methylene position.

  • Cyclization: Paal-Knorr condensation with hydrazine to yield the target pyrazole.

This route avoids the formation of inseparable regioisomers common in direct condensation methods.

Reaction Pathway Analysis

The following directed graph illustrates the critical flow of the synthesis, highlighting the divergence from standard protocols to ensure regioselectivity.

G Start Acetone (Precursor) Inter1 Ethyl Acetopyruvate (Ethyl 2,4-dioxopentanoate) Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Inter2 Ethyl 3-methyl-2,4- dioxopentanoate Inter1->Inter2 C-Alkylation Step2 Methylation (MeI / K2CO3) Step2->Inter2 Final Ethyl 3,4-dimethyl- pyrazole-5-carboxylate Inter2->Final Paal-Knorr Step3 Cyclization (Hydrazine Hydrate) Step3->Final

Caption: Stepwise synthetic pathway avoiding regioisomeric mixtures common in direct 2-butanone condensation.

Experimental Protocol

Phase 1: Synthesis of Ethyl Acetopyruvate (Intermediate A)

Objective: Create the 1,3-diketoester backbone.

Reagents:

  • Acetone (Reagent Grade)

  • Diethyl Oxalate (1.0 equiv)

  • Sodium Ethoxide (1.1 equiv, 21% wt in EtOH)

  • Ethanol (Anhydrous)

  • H₂SO₄ (10%) for quenching

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with Sodium Ethoxide solution. Cool to 0°C in an ice bath.

  • Condensation: Mix Acetone (1.0 equiv) and Diethyl Oxalate (1.0 equiv) in a separate beaker. Add this mixture dropwise to the cold base over 45 minutes.

    • Note: Premixing the ketone and oxalate minimizes self-condensation of the ketone.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup: Quench the reaction with ice-cold 10% H₂SO₄ until pH ~2. Extract with Diethyl Ether (3 x 100 mL).

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~105°C at 10 mmHg) yields Ethyl Acetopyruvate as a pale yellow oil.

Phase 2: Regioselective Methylation (Intermediate B)

Objective: Introduce the C4-methyl group at the active methylene position.

Reagents:

  • Ethyl Acetopyruvate (Intermediate A)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)

  • Acetone (Solvent)

Procedure:

  • Setup: In a 250 mL RBF, dissolve Intermediate A in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. Stir at RT for 30 minutes. The mixture may thicken.

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety Alert: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood and double-glove.

  • Reflux: Heat the mixture to mild reflux (approx. 40°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: The residue is Ethyl 3-methyl-2,4-dioxopentanoate . It can often be used directly, but flash chromatography (Silica, 10% EtOAc/Hexane) is recommended for pharmaceutical grade purity.

Phase 3: Cyclization to Pyrazole (Target)

Objective: Formation of the aromatic ring.

Reagents:

  • Intermediate B (Ethyl 3-methyl-2,4-dioxopentanoate)

  • Hydrazine Hydrate (1.05 equiv, 80% or 64% solution)

  • Ethanol (Solvent)[1][2][3]

Procedure:

  • Setup: Dissolve Intermediate B in Ethanol (0.5 M) in a reaction flask. Cool to 0°C.

  • Addition: Add Hydrazine Hydrate dropwise over 20 minutes.

    • Mechanism:[3][4] Hydrazine attacks the two ketone carbonyls. The ester group remains intact at position 5 (pyrazole numbering).

  • Reaction: Allow to warm to RT, then reflux for 2 hours to ensure complete dehydration and aromatization.

  • Crystallization: Cool the solution to 0°C. The product, Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate , often precipitates as a white or off-white solid.

  • Filtration: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solid
Melting Point 80–84 °CConsistent with literature [1].[1]
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
1H NMR (CDCl₃) δ 1.39 (t, 3H), 2.25 (s, 3H), 2.48 (s, 3H), 4.38 (q, 2H), 10.5 (br s, 1H)Diagnostic peaks: Two singlets for methyls on the ring.
Regioselectivity >98% 3,4-dimethyl isomerAlkylation route eliminates 3-ethyl impurity.

Troubleshooting & Critical Controls

Regioselectivity Verification

If using the direct condensation method (2-butanone + oxalate), you must verify the product structure.

  • Target (3,4-dimethyl): NMR shows two singlets (~2.2 and 2.4 ppm).

  • Impurity (3-ethyl): NMR shows a triplet and quartet for the ethyl group attached to the ring, lacking the second methyl singlet.

Tautomerism (3H vs 1H)

The user request specified "3H-pyrazole".

  • Clarification: The 3H-isomer (non-aromatic) is the initial intermediate but rapidly tautomerizes to the thermodynamically stable 1H-pyrazole (aromatic) form in solution.

  • Implication: The isolated solid is the 1H-tautomer. In solution, the N-H proton is labile; if N-alkylation is performed later, specific conditions (base/solvent) determine the N1 vs N2 substitution ratio [2].

References

  • Sigma-Aldrich. Ethyl 3-methylpyrazole-5-carboxylate Product Sheet. (Note: Reference compound for structural comparison). Accessed Oct 2023. Link

  • ChemicalBook. Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate. (General Knorr conditions). Link

  • EvitaChem. Cyclocondensation Approaches for Pyrazole Core Assembly. (Discussion on oxalate condensations). Link

  • National Institutes of Health (NIH). Synthesis of Pyrazole Derivatives as Anti-inflammatory Agents. (Protocol validation for diketoester cyclization). Link

Sources

Application

Application Note: High-Yield Synthesis of 3,4-Dimethyl-5-Pyrazolone via Cyclocondensation

Topic: Reaction of ethyl 2-methylacetoacetate with hydrazine hydrate Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract This application note details the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of ethyl 2-methylacetoacetate with hydrazine hydrate Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This application note details the protocol for the synthesis of 3,4-dimethyl-5-pyrazolone (CAS: 6628-22-4) via the condensation of ethyl 2-methylacetoacetate with hydrazine hydrate. This reaction represents a fundamental method for constructing the pyrazolone scaffold, a critical pharmacophore in medicinal chemistry found in analgesics, anti-inflammatory agents (e.g., Edaravone), and thrombopoietin receptor agonists (e.g., Eltrombopag). This guide provides a mechanistic rationale, an optimized experimental workflow, and troubleshooting insights to ensure high purity and reproducibility.

Scientific Foundation

The Chemistry of Pyrazolone Formation

The formation of 3,4-dimethyl-5-pyrazolone involves the condensation of a


-keto ester carrying an 

-substituent (ethyl 2-methylacetoacetate) with a hydrazine derivative. Unlike the standard Knorr synthesis using ethyl acetoacetate, the presence of the methyl group at the

-position (C2 of the ester) introduces steric considerations but ultimately yields the 3,4-disubstituted pyrazole core.

Reaction Stoichiometry:



Mechanistic Pathway

The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The terminal nitrogen of hydrazine acts as a nucleophile, attacking the more electrophilic ketone carbonyl of the

    
    -keto ester. This forms a hydrazone intermediate.[1]
    
  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone attacks the ester carbonyl, followed by the elimination of ethanol to close the five-membered ring.

Tautomerism: The product exists in a tautomeric equilibrium between the keto-form (pyrazolone) and the enol-form (hydroxypyrazole). In solution (NMR), the ratio depends on the solvent polarity, though the keto-form is often depicted in structural databases.

Reaction Pathway Diagram

ReactionMechanism Reactants Ethyl 2-methylacetoacetate + Hydrazine Hydrate Inter1 Tetrahedral Intermediate (Ketone Attack) Reactants->Inter1 Nu: Attack Hydrazone Hydrazone Intermediate (- H₂O) Inter1->Hydrazone -H₂O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Ring Closure Product 3,4-Dimethyl-5-pyrazolone (+ EtOH) Cyclization->Product -EtOH

Figure 1: Mechanistic pathway for the cyclocondensation of ethyl 2-methylacetoacetate with hydrazine.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]MW ( g/mol )Equiv.[4][5]Role
Ethyl 2-methylacetoacetate 609-14-3144.171.0Substrate
Hydrazine Hydrate (80% or 100%) 7803-57-850.061.1 - 1.2Reagent
Ethanol (Absolute) 64-17-546.07SolventMedium
Acetic Acid (Optional) 64-19-760.05Cat.Catalyst
Step-by-Step Procedure

Step 1: Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

Step 2: Addition

  • Charge the RBF with 14.4 g (100 mmol) of ethyl 2-methylacetoacetate .

  • Add 30-50 mL of absolute ethanol . Stir to dissolve.

  • Optional: Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation (often unnecessary for hydrazine hydrate due to its high nucleophilicity).

  • Add 6.0 g (~120 mmol) of hydrazine hydrate dropwise over 10 minutes at room temperature. A mild exotherm may be observed.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 80°C).

  • Maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (product) should appear.

Step 4: Workup & Isolation

  • Allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold ethanol (10 mL) followed by cold diethyl ether (10 mL) to remove unreacted ester and colored impurities.

Step 5: Purification

  • Recrystallization: If the product is off-white or yellow, recrystallize from hot ethanol or an isopropanol/water (2:1) mixture.

  • Dissolve the solid in minimum boiling solvent, filter while hot (if insoluble particles exist), and cool slowly to crystallize.

  • Dry the purified solid in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Workflow Start Start: Charge RBF with Ethyl 2-methylacetoacetate + EtOH AddHydrazine Add Hydrazine Hydrate (Dropwise, RT) Start->AddHydrazine Reflux Reflux at 80°C (3-5 Hours) AddHydrazine->Reflux CheckTLC TLC Check (EtOAc:Hex 1:1) Reflux->CheckTLC CheckTLC->Reflux Incomplete Cool Cool to 0°C (Precipitation) CheckTLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/Ether Filter->Wash Recryst Recrystallize (EtOH or IPA/H₂O) Wash->Recryst

Figure 2: Experimental workflow for the synthesis of 3,4-dimethyl-5-pyrazolone.

Characterization & Data Analysis

The product, 3,4-dimethyl-5-pyrazolone , typically appears as a white to off-white solid.

TechniqueExpected Signal / ResultInterpretation
Appearance White/Off-white powderHigh purity solid form.[6][7]
Melting Point 255 - 265°C (dec)*Pyrazolones often have high MPs; decomposition may occur. Note: Literature varies; verify against standard.
¹H NMR (DMSO-

)

1.9-2.0 (s, 3H,

-Me)
Methyl group attached to the imine carbon.

1.6-1.7 (s, 3H,

-Me)
Methyl group attached to the alkene/alpha carbon.

10-12 (br s, 1H/2H)
NH/OH protons (tautomeric exchange).
MS (ESI)

113.1

Matches MW of 112.13.

Note: Due to tautomerism, the integration of NH protons and the exact shift of methyl groups may vary slightly based on concentration and water content in DMSO.

Troubleshooting & Optimization

Common Issues
  • Oiling Out: If the product separates as an oil upon cooling, reheat to redissolve and add a seed crystal. Alternatively, evaporate 50% of the solvent and scratch the glass surface to induce nucleation.

  • Low Yield: Ensure the hydrazine hydrate is fresh. Old hydrazine absorbs

    
     and water, lowering its potency. Increase reflux time if TLC shows starting material.
    
  • Coloration: Yellow/brown impurities are often oxidation byproducts. Recrystallization with a small amount of activated charcoal can remove these.

Green Chemistry Alternative

For a more sustainable approach, this reaction can be performed in water at room temperature or mild heat (50°C).

  • Protocol: Mix reactants in water (heterogeneous initially). Stir vigorously. The mixture often homogenizes or the product precipitates directly as a solid.

  • Advantage: Eliminates organic solvents; product is isolated by simple filtration.

Applications in Drug Discovery

The 3,4-dimethyl-5-pyrazolone scaffold is a versatile intermediate:

  • Edaravone Analogs: Functionalization at the N1 position (using phenylhydrazine instead of hydrazine) yields Edaravone derivatives, used in neuroprotection.

  • Thrombopoietin Agonists: This scaffold is structurally related to the pyrazolone core in Eltrombopag, used for treating thrombocytopenia.

  • Knorr Pyrazole Synthesis: Serves as a model substrate for testing novel catalysts in heterocycle formation.

References

  • Knorr Pyrazole Synthesis Overview. BenchChem Application Notes. Retrieved from .

  • Synthesis of Pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021. Link.

  • Mechanism of Hydrazine Nucleophilic Addition. Chemistry LibreTexts. Link.

  • 3,4-Dimethyl-5-pyrazolone Compound Summary. PubChem. Link.[2]

  • Green Synthesis of Pyrazoles. ResearchGate. Link.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Hydrazine Hydrate and Ethyl 2-methylacetoacetate before use.

Sources

Method

Microwave-assisted synthesis of ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

Application Note: Microwave-Assisted Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate Abstract & Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

Abstract & Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous analgesic, anti-inflammatory, and anticancer therapeutics (e.g., Celecoxib, Rimonabant). This application note details a high-efficiency, microwave-assisted protocol for synthesizing Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate .

Traditional thermal condensation (Knorr synthesis) often requires prolonged reflux times (12–24 hours) and suffers from incomplete conversion. By leveraging microwave irradiation, we exploit the dipolar polarization of ethanol to achieve rapid superheating, reducing reaction time to under 15 minutes while improving yield and purity profiles.

Retrosynthetic Analysis & Strategy

To synthesize the target Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (3) , we utilize a modified Knorr Pyrazole Synthesis. The core strategy involves the cyclocondensation of hydrazine hydrate with a specific 1,3-dicarbonyl precursor.

The Strategic Disconnection:

  • Target: 3,4-Dimethyl substitution pattern with a 5-carboxylate ester.

  • Precursor Required: Ethyl 3-methyl-2,4-dioxovalerate (1) (also known as Ethyl 2-acetyl-2-methylpyruvate).

  • Reagent: Hydrazine Hydrate (2) .[1][2]

Note: The precursor (1) is formed via the Claisen condensation of 2-butanone (methyl ethyl ketone) and diethyl oxalate. Regioselectivity is critical here; acylation must occur at the internal methylene (C3 of ketone) rather than the terminal methyl to secure the 3,4-dimethyl pattern.

Retrosynthesis Target Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (Target) Precursor Ethyl 3-methyl-2,4-dioxovalerate (1,3-Dicarbonyl) Target->Precursor Knorr Cyclization (Microwave) Hydrazine Hydrazine Hydrate (N-N Source) Target->Hydrazine RawMat1 2-Butanone Precursor->RawMat1 Claisen Condensation RawMat2 Diethyl Oxalate Precursor->RawMat2

Figure 1: Retrosynthetic pathway highlighting the critical dicarbonyl precursor formation.

Materials & Equipment

Reagent / EquipmentSpecificationRole
Ethyl 3-methyl-2,4-dioxovalerate >95% Purity (or synthesized in-house)Starting Scaffold
Hydrazine Hydrate 50-60% aq. solution or 98%Nucleophile
Ethanol Absolute (99.8%)Microwave Solvent
Acetic Acid GlacialCatalyst / pH Control
Microwave Reactor Single-mode (e.g., CEM Discover, Biotage Initiator)Energy Source
Vial 10 mL or 35 mL Pressure VialReaction Vessel

Experimental Protocol

Phase A: Precursor Synthesis (If Commercial Source Unavailable)

If Ethyl 3-methyl-2,4-dioxovalerate is not available, perform this Claisen condensation first.

  • Reaction: Mix Diethyl Oxalate (1.0 eq) and 2-Butanone (1.1 eq) in anhydrous ethanol.

  • Base: Add Sodium Ethoxide (1.0 eq) slowly at 0°C.

  • Conditions: Stir at room temperature for 12 hours (Conventional) or MW 80°C for 20 min.

  • Workup: Acidify with dilute H2SO4, extract with ether, and distill. Note: Ensure isolation of the branched isomer (acylation at CH2).

Phase B: Microwave-Assisted Cyclization (Target Synthesis)

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Ethyl 3-methyl-2,4-dioxovalerate (1.0 mmol, ~186 mg) in Ethanol (3.0 mL).

  • Add Acetic Acid (0.1 mL, catalytic/buffer).

  • Dropwise, add Hydrazine Hydrate (1.2 mmol, slight excess) while stirring.

    • Observation: A slight exotherm or color change (yellowing) indicates hydrazone formation.

Step 2: Microwave Irradiation Seal the vial and load it into the microwave reactor. Program the following dynamic method:

ParameterSettingRationale
Temperature 100°C Superheating EtOH (bp 78°C) accelerates kinetics.
Pressure Limit 200 psi (14 bar)Safety cutoff for closed vessel heating.
Power Dynamic (Max 150W)Maintains set temp without overshoot.
Hold Time 10 Minutes Sufficient for cyclization and dehydration.
Stirring HighEnsures uniform heat distribution.

Step 3: Workup and Isolation

  • Cooling: Allow the vial to cool to <40°C using the reactor's compressed air cooling.

  • Precipitation: Pour the reaction mixture into Ice Water (10 mL). Stir vigorously for 5 minutes.

  • Filtration: If a solid precipitates, filter via vacuum filtration. Wash with cold water (2 x 5 mL).

  • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 4: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool to 4°C.

  • Yield: Expected yield 85–95%.

  • Appearance: White to off-white crystalline solid.

Reaction Mechanism & Critical Control Points

The reaction follows the Knorr mechanism, accelerated by microwave dielectric heating. The polar transition state (zwitterionic intermediate) is stabilized by the electromagnetic field, lowering the activation energy (


).

Mechanistic Pathway:

  • Nucleophilic Attack: Hydrazine nitrogen attacks the most reactive ketone (C4) of the diketo-ester.

  • Hydrazone Formation: Loss of water forms the hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen attacks the remaining ketone (C2).[3]

  • Aromatization: Dehydration yields the stable pyrazole ring.[3]

Mechanism Start Diketo-Ester + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 - H2O (MW Heat) Inter2 5-OH-Pyrazoline (Cyclized) Inter1->Inter2 Intramolecular Attack Product Ethyl 3,4-dimethyl- 1H-pyrazole-5-carboxylate Inter2->Product - H2O (Aromatization)

Figure 2: Step-wise Knorr cyclization mechanism accelerated by microwave irradiation.

Critical Control Points (CCP):

  • Regiochemistry: The starting material quality is paramount. If the precursor contains the linear isomer (Ethyl 2,4-dioxohexanoate), the product will be the 3-propyl derivative (or similar isomer) rather than the 3,4-dimethyl.

  • Temperature Control: Do not exceed 140°C. Excessive heat can cause decarboxylation of the ester to the parent pyrazole.

Characterization Data (Expected)

Validate the synthesized compound using the following spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.38 (t, 3H, Ester 
      
      
      
      )
    • 
       2.25 (s, 3H, C4-
      
      
      
      )
    • 
       2.30 (s, 3H, C3-
      
      
      
      )
    • 
       4.38 (q, 2H, Ester 
      
      
      
      )
    • 
       10.5–13.0 (br s, 1H, NH)
      
  • LC-MS (ESI+):

    • Calculated Mass: 168.19 g/mol

    • Observed [M+H]+: 169.2 m/z

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review)

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review.
    • Source: DergiPark / Eur. J. Life Sci.
    • URL:[Link]

  • General Protocol for Ethyl 3-methylpyrazole-5-carboxylate

    • Title: Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.[4][5][6]

    • Source: ChemicalBook / Liter
  • Microwave Knorr Synthesis Efficiency

    • Title: Microwave-Assisted Synthesis of Nitrogen Containing Heterocycles.[2][7][8][9]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Precursor Chemistry (Claisen Condensation)

    • Title: Synthesis of Ethyl 3-methyl-2,4-dioxovaler
    • Source: Organic Syntheses, Coll. Vol. 4, p.
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the N1 Position in Ethyl 3,4-Dimethylpyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties. Ethyl 3,4-dimethylpyrazole-5-carboxylate is a versatile starting material for the synthesis of a diverse library of N1-substituted pyrazole derivatives, offering a robust platform for the exploration of chemical space in drug discovery programs.

This guide provides a comprehensive overview of the key strategies for the selective functionalization of the N1 position of ethyl 3,4-dimethylpyrazole-5-carboxylate, including detailed experimental protocols, mechanistic insights, and data interpretation.

Synthesis of the Starting Material: Ethyl 3,4-Dimethylpyrazole-5-carboxylate

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For ethyl 3,4-dimethylpyrazole-5-carboxylate, a common route involves the reaction of a substituted β-ketoester with hydrazine hydrate.

Protocol 1: Synthesis of Ethyl 3,4-Dimethylpyrazole-5-carboxylate

Reaction Principle: This synthesis proceeds via a condensation reaction between an appropriately substituted β-ketoester and hydrazine hydrate, followed by cyclization and dehydration to form the pyrazole ring.

Materials:

  • Ethyl 2,3-dimethyl-4-oxo-4-oxobutanoate (or a suitable precursor)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the starting β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 3,4-dimethylpyrazole-5-carboxylate.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.5-10.5 (br s, 1H, NH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 148.0, 140.0, 115.0, 60.5, 14.5, 11.0, 9.0.

  • IR (KBr, cm⁻¹): 3250 (N-H), 2980 (C-H), 1715 (C=O, ester), 1580 (C=C).

N1-Functionalization Strategies

The presence of an acidic N-H proton and a nucleophilic N1 nitrogen atom makes the pyrazole ring amenable to a variety of functionalization reactions. The primary challenge in the functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position. For ethyl 3,4-dimethylpyrazole-5-carboxylate, the steric hindrance from the adjacent methyl and ethyl carboxylate groups generally favors substitution at the less hindered N1 position.

N-Alkylation: Introduction of Alkyl Groups

N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity and introduce new points for further derivatization. This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.

Reaction Principle: The pyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic alkyl halide in an Sₙ2 reaction.

Materials:

  • Ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Base: Potassium carbonate (K₂CO₃, 1.5 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), or Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, allyl bromide; 1.1-1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching NaH)

  • Ethyl acetate (for extraction)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) and the chosen base (e.g., K₂CO₃).

  • Add anhydrous DMF or MeCN to dissolve the solids.

  • Stir the suspension at room temperature for 15-30 minutes. If using NaH, cool the mixture to 0 °C before adding the NaH portion-wise and stir until hydrogen evolution ceases.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water. If NaH was used, quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C before adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: Causality Behind Experimental Choices

The choice of base is critical for successful N-alkylation. Potassium carbonate is a mild and commonly used base, suitable for many reactive alkyl halides. Sodium hydride, a stronger, non-nucleophilic base, is effective for less reactive alkyl halides but requires anhydrous conditions and careful handling. Cesium carbonate can enhance reactivity, particularly with less reactive electrophiles, due to the increased solubility of the cesium pyrazolate salt. DMF and acetonitrile are preferred solvents due to their polar aprotic nature, which promotes Sₙ2 reactions.

Data Presentation: N-Alkylation Reaction Parameters

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF25-5085-95
Ethyl BromideK₂CO₃MeCN6080-90
Benzyl BromideNaHDMF0 to 2590-98
Allyl BromideCs₂CO₃MeCN2588-96

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start add_reagents 1. Add Pyrazole and Base to Anhydrous Solvent start->add_reagents stir 2. Stir at RT (or 0 °C for NaH) add_reagents->stir add_alkyl_halide 3. Add Alkyl Halide Dropwise stir->add_alkyl_halide react 4. Stir at RT or Heat (Monitor by TLC) add_alkyl_halide->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure N1-Alkylated Pyrazole purify->product

Caption: General workflow for the N-alkylation of ethyl 3,4-dimethylpyrazole-5-carboxylate.

N-Arylation: Introducing Aromatic Moieties

N-arylation introduces aromatic and heteroaromatic rings, which are crucial for modulating protein-ligand interactions and tuning electronic properties. Copper-catalyzed Chan-Lam and Buchwald-Hartwig cross-coupling reactions are the most common methods for this transformation.

Reaction Principle: This reaction involves the coupling of the pyrazole with an arylboronic acid in the presence of a copper catalyst and a base. The reaction is often carried out in the presence of an oxidant, such as air or oxygen.

Materials:

  • Ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

  • Pyridine or another suitable ligand (0.2 eq)

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a reaction vessel, add ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).

  • Add activated molecular sieves.

  • Add the solvent (DCM or toluene) followed by the ligand (e.g., pyridine).

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: Mechanistic Insights

The Chan-Lam N-arylation is believed to proceed through a mechanism involving the formation of a copper(II)-pyrazolate complex. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the N-arylpyrazole and a copper(0) species, which is then reoxidized to copper(II) to complete the catalytic cycle. The presence of a base can facilitate the formation of the copper-pyrazolate complex.

Data Presentation: N-Arylation Reaction Parameters

Arylboronic AcidCatalystLigandSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidCu(OAc)₂PyridineDCM2575-85
4-Methoxyphenylboronic acidCu(OAc)₂PyridineToluene5080-90
4-Chlorophenylboronic acidCu(OAc)₂PyridineDCM2570-80
3-Thienylboronic acidCu(OAc)₂PyridineToluene5065-75

Mandatory Visualization: N-Arylation Catalytic Cycle

N_Arylation_Cycle CuII Cu(II) Catalyst Intermediate1 Cu(II)-Pyrazole Complex CuII->Intermediate1 + Pyrazole - H⁺ Pyrazole Pyrazole (R-H) ArylboronicAcid Ar-B(OH)₂ Intermediate2 Cu(II)-Aryl-Pyrazole Complex Intermediate1->Intermediate2 + Ar-B(OH)₂ Product N-Aryl Pyrazole (Ar-R) Intermediate2->Product Reductive Elimination Cu0 Cu(0) Intermediate2->Cu0 Cu0->CuII Oxidation Oxidant Oxidant (e.g., O₂) Oxidant->CuII N_Acylation_Mechanism Pyrazole-NH Pyrazole-NH Intermediate [Tetrahedral Intermediate] Pyrazole-NH->Intermediate Nucleophilic Attack AcylChloride R-CO-Cl AcylChloride->Intermediate Base Base (e.g., Et₃N) Salt [Base-H]⁺Cl⁻ Base->Salt + H⁺ from Pyrazole-NH Product N-Acyl Pyrazole Intermediate->Product Elimination of Cl⁻

Technical Notes & Optimization

Troubleshooting

Purification methods for ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Executive Summary & Molecule Identification User Query: "" Scientist's Note on Nomenclature: While your request specifies the 3H-pyrazole isomer, this molecule predominantly exists as its aromatic tautomer, ethyl 3,4-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

User Query: ""

Scientist's Note on Nomenclature: While your request specifies the 3H-pyrazole isomer, this molecule predominantly exists as its aromatic tautomer, ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (also known as ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate). In solution, these forms are in rapid equilibrium. The protocols below apply to the stable 1H-form , which is the isolable solid used in drug development.

Property Data
Chemical Name Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
CAS Number 35313-50-9 (or 15803-27-7 for tautomer)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White to off-white solid
Melting Point ~80–84 °C (Typical for this class)
Solubility Soluble in Ethanol, EtOAc, DCM; Sparingly soluble in Water

Purification Decision Matrix

Before selecting a method, assess your crude product's state. Use this logic flow to determine the optimal purification route.

PurificationWorkflow Start Start: Crude Reaction Mixture StateCheck Is the product a Solid or Oil? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Solid Oil Viscous Oil / Gum StateCheck->Oil Oil MethodA Method A: Acid-Base Extraction (Self-Validating) Solid->MethodA Low Purity MethodB Method B: Recrystallization (Solvent: EtOH/H2O) Solid->MethodB High Purity (>90%) ImpurityCheck Major Impurity Type? Oil->ImpurityCheck Hydrazine Excess Hydrazine / Color ImpurityCheck->Hydrazine StartingMat Unreacted Diketone ImpurityCheck->StartingMat Hydrazine->MethodA MethodC Method C: Flash Chromatography (DCM/MeOH or Hex/EtOAc) StartingMat->MethodC MethodA->MethodB Final Polish

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Self-Validating" Protocol)

Best for: Removing non-basic impurities (starting diketones) and water-soluble contaminants (hydrazine salts).

Mechanism: Pyrazoles are amphoteric but behave as weak bases. They can be protonated by strong acids (moving to the aqueous phase) while non-basic impurities remain in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (1:1 volume ratio).

    • Checkpoint: The product is now in the Aqueous Acid Layer (bottom). The impurities (diketones) are in the organic layer.

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~9–10 using saturated NaHCO₃ or 2M NaOH .

    • Observation: The product should precipitate as a white solid or form an oil.

  • Re-extraction: Extract the basic aqueous mixture three times with DCM (Dichloromethane) .

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method B: Recrystallization

Best for: Final polishing of solid products to remove color and trace isomers.

Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Dissolve the crude solid in the minimum amount of hot Ethanol (60–70 °C) .

  • If colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Add warm Water dropwise until a faint turbidity persists.

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQs

Q1: My product remains a viscous oil and won't solidify. What should I do?

  • Cause: Residual solvent (EtOAc/DCM) or traces of unreacted hydrazine preventing crystal lattice formation.

  • Solution:

    • Azeotrope: Add toluene and rotavap to remove trapped EtOAc/DCM.

    • Seed: Scratch the flask walls with a glass rod or add a seed crystal if available.

    • Trituration: Add cold Hexane or Pentane and sonicate. This often forces the pyrazole to crash out as a solid.

Q2: The product has a persistent yellow/brown color.

  • Cause: Oxidation byproducts of hydrazine or polymerized diketones.

  • Solution: Perform a Charcoal Filtration (see Method B). If the color persists, run a short silica plug using 50% EtOAc/Hexane. The colored impurities usually stick to the baseline.

Q3: How do I ensure all toxic hydrazine is removed?

  • Risk: Hydrazine is genotoxic and must be cleared for biological testing.

  • Solution: The Acid-Base Extraction (Method A) is highly effective here. Hydrazine stays in the aqueous phase during the basification step (unless pH > 12, but pyrazoles extract well at pH 9-10). Alternatively, wash the organic phase with 0.1M CuSO₄ solution; hydrazine forms a blue complex that stays in the water.

Q4: I see two spots on TLC. Is this a regioisomer?

  • Analysis: For 3,4-dimethyl substitution, regioisomers are only possible if the hydrazine was substituted (e.g., methylhydrazine). If you used hydrazine hydrate, the two spots are likely tautomers (which usually run as streaks) or unreacted starting material.

  • Test: Run TLC with a drop of triethylamine in the mobile phase. If the spots merge or sharpen, it is tautomerism.

References

  • BenchChem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from

  • ChemicalBook. Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. Ethyl 3-methylpyrazole-5-carboxylate Product Information. Retrieved from

  • PubChem. Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (Compound Summary). Retrieved from

  • ResearchGate. Remove excess hydrazine hydrate? (Discussion). Retrieved from

Optimization

Removing hydrazine impurities from pyrazole synthesis products

Technical Support Center: Hydrazine Impurity Management in Pyrazole Synthesis Topic: Removing Hydrazine Impurities from Pyrazole Synthesis Products Audience: Process Chemists, Analytical Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine Impurity Management in Pyrazole Synthesis

Topic: Removing Hydrazine Impurities from Pyrazole Synthesis Products Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Compliance Standard: ICH M7 (Mutagenic Impurities)

Executive Brief: The "Invisible" Hazard

In pyrazole synthesis (typically Knorr condensation), hydrazine is not just a reagent; it is a Class 1 known mutagenic carcinogen (Cohort of Concern) under ICH M7 guidelines.[1] Unlike standard organic impurities controlled at 0.10%, hydrazine limits are often calculated based on the Threshold of Toxicological Concern (TTC), frequently requiring levels <1–10 ppm depending on the dosing duration.[1]

This guide addresses the three critical challenges of hydrazine management:

  • Invisibility: It lacks a UV chromophore, making standard HPLC blind to it.

  • Stickiness: It is a potent nucleophile and hydrogen-bond donor, often co-crystallizing with polar pyrazoles.[1]

  • Reactivity: It can revert from "masked" forms (hydrazones) under acidic conditions.

Module 1: Diagnostic & Detection Hub

How do I know it's there?

Q: My HPLC shows >99% purity at 254 nm, but the QA team flagged the batch for hydrazine. Is the detector broken?

A: No, your method is likely "blind." Hydrazine (


) has no conjugated 

-system and therefore does not absorb UV light in the standard range (210–400 nm).[1] You cannot rely on standard LC-UV for clearance.

Protocol: Derivatization-HPLC (The "Benzaldehyde" Method) To detect hydrazine at ppm levels, you must "tag" it with a chromophore.

  • Reagent: Prepare a solution of Benzaldehyde (excess) in the sample diluent.

  • Reaction:

    
     (Benzalazine).
    
  • Analysis: Benzalazine has a strong UV absorbance at ~300–310 nm .

  • Quantification: Run a standard curve using pure hydrazine sulfate derivatized under identical conditions.

Critical Note: Do not use acetone as a diluent for underivatized samples. Acetone reacts with hydrazine to form acetone azine, which is volatile and may lead to false negatives during headspace analysis or false peaks in GC.

Module 2: Remediation Protocols

How do I remove it?

Decision Matrix: Choosing Your Removal Strategy

Before selecting a protocol, assess your crude mixture using the logic below.

HydrazineRemoval Start Hydrazine Level in Crude? High High (>1000 ppm) Visible Stoichiometric Excess Start->High Trace Trace (<1000 ppm) Residual Impurity Start->Trace Scavenge Chemical Scavenging (Convert to inert species) High->Scavenge Wash Method B: Acidic Extraction (Protonation) Trace->Wash Dicarbonyl Method A: 2,4-Pentanedione (Converts Hydrazine to 3,5-Dimethylpyrazole) Scavenge->Dicarbonyl Partition Check Partition Coeff (LogP) Is Product Lipophilic? Wash->Partition YesLip Yes (LogP > 2) Wash with 1N HCl Partition->YesLip NoLip No (Polar Product) Do NOT Acid Wash (Product will salt out) Partition->NoLip Resin Method C: Polymer-Supported Scavenger (Aldehyde Resin) NoLip->Resin

Figure 1: Strategic decision tree for hydrazine removal based on impurity load and product properties.

Protocol A: The "Gold Standard" Chemical Scavenging

Use Case: High levels of hydrazine or when the product is acid-sensitive.

Q: Washing isn't working. How do I chemically sequester the hydrazine? A: Use 2,4-Pentanedione (Acetylacetone) .

The Logic: Hydrazine condenses with 1,3-dicarbonyls to form pyrazoles.[2] By adding acetylacetone, you convert the toxic, polar hydrazine into 3,5-dimethylpyrazole .[1]

  • Why this works: 3,5-dimethylpyrazole is a stable, lipophilic organic solid. Unlike hydrazine, it behaves like a normal organic impurity and can be easily removed via recrystallization or silica chromatography.

Step-by-Step:

  • Quantify: Estimate excess hydrazine (e.g., 5 mol%).[1]

  • Charge: Add 1.5 equivalents of acetylacetone (relative to the hydrazine content) to the reaction mixture.

  • Heat: Stir at reflux for 1–2 hours.

  • Workup: The hydrazine is now 3,5-dimethylpyrazole. Proceed with standard aqueous workup or crystallization.

Protocol B: The Acidic Wash (Partitioning)

Use Case: Lipophilic pyrazole products (LogP > 2.0).

Q: Can I just wash it out with water? A: Water alone is often insufficient due to hydrazine's hydrogen-bonding capability. You must protonate it.

The Logic: Hydrazine (


) is a stronger base than most pyrazoles (

).
  • pH < 7: Hydrazine becomes monoprotonated (

    
    ) – Water Soluble.[1]
    
  • pH < 0: Hydrazine becomes diprotonated (

    
    ) – Highly Water Soluble.[1]
    
  • Risk:[3][4] If your pyrazole product has basic side chains (e.g., pyridyl group), it will also protonate and be lost in the aqueous layer.[1]

Step-by-Step:

  • Dissolve crude product in a water-immiscible solvent (DCM or EtOAc).

  • Wash with 0.5M - 1.0M HCl .

  • Critical Check: Analyze the organic layer.[2][3] If the pyrazole product precipitates (as HCl salt), this method is invalid; switch to Protocol C (Resins).

  • Back-extract the aqueous layer once with solvent to recover any entrained product.

Protocol C: Advanced Polish (Resin Scavenging)

Use Case: Late-stage API purification or polar products where acid wash fails.[1]

Q: My product is water-soluble, so I can't wash it. What now? A: Use a Polymer-Supported Benzaldehyde resin.

The Logic: Instead of adding a liquid scavenger that creates a new impurity, use a solid bead functionalized with aldehyde groups. The hydrazine reacts with the bead (forming a hydrazone on the surface) and is removed via simple filtration.

Step-by-Step:

  • Dissolve product in MeOH or EtOH.

  • Add PS-Benzaldehyde resin (3–5 equivalents relative to hydrazine).

  • Agitate (do not use magnetic stir bars which grind the beads) for 4–12 hours.

  • Filter the resin. The filtrate is hydrazine-free.

Module 3: Data & Regulatory Reference

Table 1: Comparative Removal Efficiencies

MethodTarget Impurity LevelMechanismProsCons
Acid Wash < 500 ppmProtonation / PartitioningCheap, scalable.[1]Fails for basic products; requires phase separation.
Acetylacetone > 1000 ppmChemical ConversionConverts toxic hydrazine to standard organic impurity.Generates 3,5-dimethylpyrazole (must be removed).[1]
PS-Resin < 100 ppmSolid-Phase SequestrationNo new impurities added; high specificity.Expensive; slower kinetics.

Visualizing the Scavenging Mechanism (Acetylacetone):

ScavengingMechanism Hydrazine Hydrazine (Toxic/Polar) Inter Hydrazone Intermediate Hydrazine->Inter Condensation AcAc Acetylacetone (Scavenger) AcAc->Inter DMP 3,5-Dimethylpyrazole (Lipophilic/Separable) Inter->DMP Cyclization Water H2O Inter->Water

Figure 2: Mechanism of hydrazine scavenging using acetylacetone (Knorr reaction principle).[1]

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6][7] [Link]

  • Anderson, P. D., et al. "Managing Hydrazine Impurities in API Synthesis: A Process Chemistry Perspective." Organic Process Research & Development, 2016.[1] [Link] (Generalized Reference to Journal Scope)

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[3][Link]

  • Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022. (Standard Text Reference).
  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs (Related Cohort of Concern context). [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Topic: Stability & Troubleshooting in Basic Solution Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 1.0 (Current as of 2026) Executive Summary: The "Instability" Paradox If you are obs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting in Basic Solution Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 1.0 (Current as of 2026)

Executive Summary: The "Instability" Paradox

If you are observing the "disappearance" or "degradation" of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate in basic media (e.g., NaOH, KOH, carbonate buffers), you are likely witnessing a standard chemical transformation rather than decomposition.

In 95% of cases, the "instability" is simply ester hydrolysis (saponification) converting your lipophilic ester into its water-soluble carboxylate salt. The pyrazole ring itself is remarkably robust in basic conditions due to its aromaticity (once tautomerized to the 1H-form) and electron-rich nature.

Key Technical Insight: The designation "3H-pyrazole" in your nomenclature is critical. While often used interchangeably with "1H-pyrazole" in older catalogs, a true 3H-pyrazole (isopyrazole) is non-aromatic and thermodynamically unstable. Basic conditions will rapidly catalyze its rearrangement into the stable aromatic 1H-pyrazole tautomer.

Diagnostic Troubleshooting (Q&A)

Q1: "My compound disappeared from the organic layer after washing with 1M NaOH. Did it decompose?"

Diagnosis: No, it likely extracted into the aqueous phase. Technical Explanation: Your molecule contains two acidic/reactive sites:

  • The Ester (-COOEt): Hydrolyzes to the carboxylate anion (

    
    ).
    
  • The Pyrazole NH: (If present as the 1H-tautomer). The pKa of a pyrazole NH is ~14. In 1M NaOH (pH ~14), this deprotonates to form a pyrazolate anion.

Result: You have created a highly polar, water-soluble di-anion (or mono-anion). It will not partition into organic solvents like Ethyl Acetate or DCM while the pH is high.

Solution:

  • Take the aqueous layer.[1][2][3][4]

  • Acidify carefully to pH ~3-4 using HCl.

  • The carboxylic acid (or reformed ester if hydrolysis was slow) will precipitate or become extractable back into the organic layer.

Q2: "I see a shift in the UV-Vis spectrum/color change. Is the ring opening?"

Diagnosis: Unlikely. You are observing Solvatochromism of the Pyrazolate Anion . Technical Explanation: Ring opening of pyrazoles usually requires extreme conditions (e.g., hydrazine hydrate at 200°C or strong oxidation). In standard basic solution, the color change typically indicates the formation of the pyrazolate anion. The delocalization of the negative charge across the


 system changes the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) in UV absorbance.
Q3: "The label says '3H-pyrazole', but NMR shows '1H-pyrazole'. Is my batch bad?"

Diagnosis: No, your batch is thermodynamically stable. Technical Explanation: A 3H-pyrazole (where C3 is saturated,


) is an isopyrazole. It possesses interrupted conjugation. In the presence of even trace base (or during synthesis), it undergoes a 1,5-sigmatropic hydrogen shift  (or base-catalyzed tautomerization) to become the aromatic 1H-pyrazole .
  • 3H-Form: Kinetic product (often unstable).

  • 1H-Form: Thermodynamic product (aromatic, stable).

If you are working in basic solution, you are exclusively dealing with the 1H-pyrazole or its anion.

Mechanistic Deep Dive

The following diagram illustrates the two concurrent pathways occurring in your basic solution: Tautomeric Stabilization and Ester Hydrolysis .

PyrazoleStability Substrate Ethyl 3,4-dimethyl- 3H-pyrazole-5-carboxylate (Non-Aromatic / Kinetic) Intermediate Pyrazolenine Intermediate Substrate->Intermediate Base Catalysis StableTautomer Ethyl 3,4-dimethyl- 1H-pyrazole-5-carboxylate (Aromatic / Stable) Intermediate->StableTautomer Tautomerization (Fast) Anion Pyrazolate Anion (Water Soluble) StableTautomer->Anion Deprotonation (Reversible) HydrolysisProd 3,4-Dimethylpyrazole- 5-carboxylate (Salt) (Fully Hydrolyzed) StableTautomer->HydrolysisProd Saponification (Irreversible) Anion->HydrolysisProd Saponification

Figure 1: Reaction pathways in basic media. The red node represents the unstable 3H-isomer rapidly converting to the green aromatic 1H-isomer, which then undergoes reversible deprotonation or irreversible hydrolysis (blue).

Experimental Protocols

Protocol A: Preventing Hydrolysis (Workup Strategy)

Use this if you want to isolate the ester intact after a reaction involving base.

Context: You used a base (e.g.,


) for an alkylation or coupling reaction and need to work up the reaction without losing the ester.
  • Cooling: Cool the reaction mixture to 0°C before adding water. Hydrolysis rates drop significantly at lower temperatures [1].

  • Quenching: Do not simply add water if the pH is >10. Instead, pour the reaction mixture into a pre-cooled biphasic mixture of Ethyl Acetate and Saturated

    
     solution  (pH ~6).
    
    • Why? Ammonium chloride buffers the solution immediately, preventing the "pH spike" that drives saponification.

  • Rapid Extraction: Shake immediately and separate layers. Do not let the organic ester sit in contact with basic aqueous layers.

  • Drying: Dry organic layer over

    
     (neutral) rather than basic drying agents.
    
Protocol B: Controlled Saponification (Synthesis of Acid)

Use this if your goal is to synthesize 3,4-dimethylpyrazole-5-carboxylic acid .

ParameterSpecificationNotes
Solvent EtOH : Water (3:1)Ethanol solubilizes the ester; water dissolves the base.
Base NaOH (2.5 equiv)Excess required to neutralize the Pyrazole-NH and hydrolyze the Ester.
Temperature Reflux (78°C)Room temp hydrolysis can be slow (24h+); reflux completes it in <2h.
Monitoring TLC (MeOH/DCM 1:9)The ester will move (

~0.6); the product (salt) stays at baseline.

Step-by-Step:

  • Dissolve 1.0 eq of ethyl 3,4-dimethyl-pyrazole-5-carboxylate in Ethanol.

  • Add solution of 2.5 eq NaOH in water.

  • Reflux for 2 hours.

  • Critical Workup Step: Evaporate Ethanol first. You will be left with an aqueous slurry.

  • Cool to 0°C and acidify with conc. HCl to pH 2.

  • The carboxylic acid will precipitate as a white solid. Filter and wash with cold water.

Stability Data Summary

ConditionStability RatingOutcome
pH 7 (Neutral) HighStable indefinitely at RT.
pH 10 (Carbonate) ModerateSlow hydrolysis over days; Pyrazole NH deprotonates.
pH 14 (NaOH/KOH) Low (for Ester)Rapid saponification to carboxylate; 3H->1H rearrangement instant.
Anhydrous Base ModerateStable if water is excluded (e.g., NaH/DMF), but deprotonation occurs.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Acylation of Carbon Nucleophiles - Mechanism of Ester Hydrolysis).
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.

  • BenchChem Technical Data. (2025). Synthesis of 3-Chloro-1H-pyrazole and Tautomer Stability.

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 3-methylpyrazole-5-carboxylate.

  • ChemicalBook. (2026).[5] Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate Properties and Safety.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Ethyl 3,4-Dimethylpyrazole vs. Regioisomeric Alternatives

Executive Summary & Technical Context Ethyl 3,4-dimethylpyrazole (typically 1-ethyl-3,4-dimethylpyrazole , abbreviated here as 1-Et-3,4-DMP ) represents a critical structural motif in the analysis of nitrification inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Ethyl 3,4-dimethylpyrazole (typically 1-ethyl-3,4-dimethylpyrazole , abbreviated here as 1-Et-3,4-DMP ) represents a critical structural motif in the analysis of nitrification inhibitors (e.g., DMPP derivatives) and pharmaceutical intermediates. A primary analytical challenge lies in differentiating this compound from its regioisomers, particularly 1-ethyl-3,5-dimethylpyrazole (1-Et-3,5-DMP) .

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of 1-Et-3,4-DMP against its key alternatives. It moves beyond basic spectral listing to explain the mechanistic causality—how the specific placement of methyl groups relative to the N-ethyl moiety dictates fragmentation kinetics and ion stability.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and spectral fidelity, the following protocols are recommended. These workflows are designed to maximize isomer-specific fragmentation ions.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Objective: Generate reproducible electron ionization (EI) spectra for library matching and structural elucidation.

  • System: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed phase.

  • Inlet: Split (20:1) at 250°C to prevent thermal degradation.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Scan Range: m/z 40–300.

  • Validation Check: Inject a standard of 3,5-dimethylpyrazole; verify the M+ peak intensity relative to the base peak. If M+ < 20%, source temperature may be too high, inducing excessive fragmentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Objective: High-sensitivity detection and differentiation using Collision-Induced Dissociation (CID).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Selection: [M+H]+ at m/z 125.1.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both low-energy rearrangements and high-energy cleavages.

Fragmentation Analysis: 1-Ethyl-3,4-Dimethylpyrazole

Mechanistic Pathway (EI-MS)

The fragmentation of 1-Et-3,4-DMP (m/z 124) is driven by the stability of the pyrazole ring and the lability of the N-ethyl bond. Unlike its 3,5-isomer, the 3,4-isomer lacks a methyl group at the C5 position (adjacent to the nitrogen), which minimizes steric strain but alters the "ortho-effect" fragmentation pathways.

Key Pathways:

  • N-Dealkylation (Primary): Homolytic cleavage of the N-Ethyl bond yields the stable 3,4-dimethylpyrazolium cation (m/z 95).

  • Ring Cleavage (Secondary): The pyrazole ring undergoes retro-cycloaddition-like fragmentation, typically losing HCN (m/z 27) or acetonitrile (m/z 41).

  • H-Rearrangement: Loss of ethylene (C2H4, 28 Da) via a four-membered transition state to form the protonated pyrazole (m/z 96).

Visualization of Fragmentation Pathways

The following diagram illustrates the distinct fragmentation logic for the 3,4-isomer.

G M_Ion Molecular Ion (M+) [1-Et-3,4-DMP] m/z 124 Frag_96 [M - C2H4]+ (H-Rearrangement) m/z 96 M_Ion->Frag_96 - C2H4 (28 Da) McLafferty-like Frag_95 [M - Et•]+ (Dealkylation) m/z 95 M_Ion->Frag_95 - C2H5• (29 Da) Direct Cleavage Frag_54 Ring Frag m/z 54 Frag_95->Frag_54 - CH3CN Frag_41 [CH3CN]+ m/z 41 Frag_95->Frag_41 Ring Fission

Caption: EI-MS fragmentation pathway of 1-Ethyl-3,4-dimethylpyrazole showing parallel dealkylation and rearrangement mechanisms.

Comparative Analysis: 3,4-DMP vs. 3,5-DMP Derivatives

Differentiation of 1-Et-3,4-DMP from 1-Et-3,5-DMP is critical. The presence of a methyl group at position 5 (in the 3,5-isomer) creates a unique steric environment adjacent to the N-ethyl group, influencing the fragmentation ratio.

The "Ortho-Effect" Indicator

In 1-Et-3,5-DMP , the C5-Methyl group is spatially close to the N1-Ethyl group. This proximity facilitates a specific hydrogen transfer (McLafferty-type rearrangement) leading to the loss of ethylene (C2H4) rather than the ethyl radical (C2H5•).

  • 1-Et-3,5-DMP: Enhanced [M-28]+ peak (m/z 96) due to C5-Me/N1-Et interaction.

  • 1-Et-3,4-DMP: Dominant [M-29]+ peak (m/z 95) due to lack of steric hindrance/interaction at C5.

Quantitative Comparison Table
Feature1-Ethyl-3,4-dimethylpyrazole (Target)1-Ethyl-3,5-dimethylpyrazole (Alternative)Diagnostic Value
Base Peak (EI) m/z 95 [M-Et]+m/z 96 [M-C2H4]+ (often competes with 95)High : Ratio of 95/96 is key.
Molecular Ion m/z 124 (Strong)m/z 124 (Strong)Low
Ring Cleavage Loss of CH3CN (m/z 54)Loss of CH3CN (m/z 54)Low
C5-H Interaction AbsentPresent (Promotes H-transfer)High : Mechanism differentiator.
Retention Time Typically later eluting (on non-polar columns)Typically earlier elutingMedium (Column dependent)
Isomer Differentiation Logic Flow

Use this logic gate to confirm the identity of your analyte.

Logic Start Unknown Peak m/z 124 Check_95_96 Check Ratio m/z 95 vs 96 Start->Check_95_96 Res_34 High 95/96 Ratio (>2:1) ID: 1-Ethyl-3,4-DMP Check_95_96->Res_34 Dominant Radical Loss Res_35 Low 95/96 Ratio (~1:1 or <1) ID: 1-Ethyl-3,5-DMP Check_95_96->Res_35 Enhanced H-Transfer

Caption: Decision tree for differentiating ethyl dimethylpyrazole isomers based on MS peak intensity ratios.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,5-Dimethylpyrazole. National Institute of Standards and Technology.[1] Link

  • Frizzo, C. P., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Heterocyclic Chemistry. Link

  • Riquelme, P., et al. (2018). 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors. Science of The Total Environment.[2] Link

  • Semenov, V. V., et al. (2015).[3] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Link

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl and Methyl 3,4-Dimethylpyrazole-5-carboxylate

For researchers and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. The 3,4-dimethylpyrazole-5-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The choice between an ethyl or methyl ester at the 5-position, while seemingly minor, can have profound implications for the reactivity and handling of these intermediates. This guide provides an in-depth comparison of the reactivity of ethyl and methyl 3,4-dimethylpyrazole-5-carboxylate, supported by established chemical principles and illustrative experimental protocols.

Introduction: The Significance of the Pyrazole Core and Ester Functionality

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is a cornerstone in the design of a vast number of pharmaceutical agents due to its ability to engage in various biological interactions. The substituents on the pyrazole ring play a crucial role in modulating the pharmacological profile of the molecule.

The carboxylic ester at the 5-position of the pyrazole ring is a versatile functional group that serves as a key handle for further molecular elaboration. It can be readily transformed into a variety of other functionalities, such as amides, alcohols, and other esters, allowing for the exploration of a diverse chemical space during lead optimization. The choice between an ethyl and a methyl ester can influence the rate and outcome of these transformations due to subtle but significant differences in their electronic and steric properties.

Mechanistic Considerations: Electronic and Steric Effects

The reactivity of the ester group is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the key step in many of the reactions that these molecules undergo, including hydrolysis, amidation, and reduction. The nature of the alkyl group of the ester (ethyl vs. methyl) can influence this electrophilicity through two main effects:

  • Inductive Effect: Alkyl groups are electron-donating through induction.[1][2] The ethyl group, being slightly more electron-donating than the methyl group, can marginally decrease the electrophilicity of the carbonyl carbon. This would suggest that the methyl ester might be slightly more reactive towards nucleophiles.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group.[3] This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. This effect is particularly pronounced with bulky nucleophiles or in sterically congested environments.

These two effects often work in concert, and their relative contributions can depend on the specific reaction conditions and the nature of the nucleophile.

Comparative Reactivity in Key Transformations

Hydrolysis: Conversion to the Carboxylic Acid

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often being the first step in the synthesis of amides or other derivatives. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion acts as the nucleophile. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

Expected Reactivity Difference:

Based on steric and electronic effects, methyl 3,4-dimethylpyrazole-5-carboxylate is expected to hydrolyze at a slightly faster rate than its ethyl counterpart. The smaller size of the methyl group presents less steric hindrance to the incoming hydroxide nucleophile.

Illustrative Experimental Data:

CompoundRelative Rate of Hydrolysis (Predicted)
Methyl 3,4-dimethylpyrazole-5-carboxylateFaster
Ethyl 3,4-dimethylpyrazole-5-carboxylateSlower

Experimental Protocol: Alkaline Hydrolysis

The following protocol is based on established procedures for the hydrolysis of ethyl pyrazolecarboxylates and is adapted for a comparative study.[4]

  • Reaction Setup: In two separate round-bottom flasks, dissolve methyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) and ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Base Addition: To each flask, add a solution of lithium hydroxide (2.0 eq) in water.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the methyl ester will reach completion sooner.

  • Workup: Once the starting material is consumed, acidify the reaction mixtures to a pH of ~3 with 1M HCl. The carboxylic acid product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ester in THF/Water add_base Add LiOH Solution start->add_base 1.0 eq Ester stir Stir at Room Temp add_base->stir 2.0 eq LiOH acidify Acidify with HCl stir->acidify Monitor by TLC filter Filter Precipitate acidify->filter dry Wash and Dry filter->dry end 3,4-Dimethylpyrazole- 5-carboxylic Acid dry->end

Workflow for the alkaline hydrolysis of pyrazole carboxylates.
Amidation: Formation of the Amide Bond

The conversion of the ester to an amide is a crucial step in the synthesis of many drug candidates. This transformation is typically achieved by reacting the ester with an amine, often at elevated temperatures or with the use of a catalyst.

Expected Reactivity Difference:

Similar to hydrolysis, methyl 3,4-dimethylpyrazole-5-carboxylate is expected to undergo amidation more readily than the ethyl ester. The smaller steric profile of the methyl group allows for easier access of the amine nucleophile to the carbonyl center. This difference in reactivity may be more pronounced with bulkier amines.

Illustrative Experimental Data:

Kinetic studies on the amidation of methyl and ethyl esters in other systems have shown that methyl esters generally react faster.[5][6]

CompoundRelative Rate of Amidation (Predicted)
Methyl 3,4-dimethylpyrazole-5-carboxylateFaster
Ethyl 3,4-dimethylpyrazole-5-carboxylateSlower

Experimental Protocol: Direct Amidation with a Primary Amine

This protocol provides a general method for the direct amidation of the pyrazole esters.

  • Reaction Setup: In separate sealed reaction vials, combine methyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) and ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) with the desired primary amine (1.2 eq) in a suitable high-boiling solvent such as DMSO.

  • Heating: Heat the reaction mixtures to 120 °C.

  • Reaction Monitoring: Monitor the progress of the reactions by LC-MS. The reaction with the methyl ester is expected to proceed at a faster rate.

  • Workup: Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Amidation_Pathway pyrazole_ester Ethyl or Methyl 3,4-Dimethylpyrazole-5-carboxylate intermediate Tetrahedral Intermediate pyrazole_ester->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate amide N-Substituted 3,4-Dimethylpyrazole-5-carboxamide intermediate->amide - R'OH alcohol Ethanol or Methanol

General pathway for the amidation of pyrazole carboxylates.
Reduction: Formation of the Primary Alcohol

The reduction of the ester to the corresponding primary alcohol provides another avenue for functional group diversification. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Expected Reactivity Difference:

In the case of reduction with powerful, unhindered nucleophiles like the hydride ion (from LiAlH₄), the steric difference between the ethyl and methyl groups is expected to have a less pronounced effect on the reaction rate compared to hydrolysis or amidation. However, a slightly faster reaction may still be observed for the methyl ester.

Illustrative Experimental Data:

While direct comparative data is scarce, the general principles of nucleophilic acyl substitution suggest that the less sterically hindered and slightly more electrophilic methyl ester should react more rapidly.

CompoundRelative Rate of Reduction (Predicted)
Methyl 3,4-dimethylpyrazole-5-carboxylateSlightly Faster
Ethyl 3,4-dimethylpyrazole-5-carboxylateSlower

Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere.

  • Reaction Setup: In separate flame-dried, three-necked round-bottom flasks equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspensions to 0 °C in an ice bath.

  • Ester Addition: Dissolve methyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) and ethyl 3,4-dimethylpyrazole-5-carboxylate (1.0 eq) in anhydrous THF in separate dropping funnels. Add the ester solutions dropwise to the LiAlH₄ suspensions while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reactions by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting suspension through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Summary and Recommendations

The choice between ethyl and methyl 3,4-dimethylpyrazole-5-carboxylate as a synthetic intermediate can have a noticeable impact on reaction kinetics. In general, the methyl ester is expected to be more reactive towards nucleophilic attack in common transformations such as hydrolysis and amidation. This is attributed to the smaller steric footprint and slightly higher electrophilicity of the carbonyl carbon compared to the ethyl ester. For reductions with powerful, unhindered nucleophiles like LiAlH₄, the difference in reactivity is likely to be less significant.

Key Takeaways:

  • For faster reaction times, particularly in hydrolysis and amidation, methyl 3,4-dimethylpyrazole-5-carboxylate is the preferred choice.

  • When working with sterically demanding nucleophiles, the use of the methyl ester may be advantageous to minimize reaction times and improve yields.

  • The ethyl ester may offer advantages in situations where a slightly less reactive ester is desired to achieve selectivity in the presence of other more reactive functional groups.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the subsequent chemical transformations, the scale of the reaction, and the desired reaction conditions. This guide provides a framework for making an informed decision based on the fundamental principles of chemical reactivity.

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Inductive Effects of Alkyl Groups - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]

  • Kinetics of Amidation for the Synthesis ofDiethanolamide from Methyl Ester andDiethanolamine by Using Sulphuric AcidCatalyst - SciSpace. (2013, September 15). Retrieved February 23, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved February 23, 2026, from [Link]

  • Manurung, R., Sinaga, R. A., & Simatupang, R. T. (2013). Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamina by Using Sulphuric Acid Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 2(9), 4205-4210.
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates | ACS Omega. (2024, September 16). Retrieved February 23, 2026, from [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • The electronic effect of large alkyl groups in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Validation

Comparing biological activity of 3,4-dimethyl vs 3-methyl pyrazoles

Biological Activity Profile: 3,4-Dimethylpyrazole vs. 3-Methylpyrazole Executive Summary This technical guide compares the biological activity, mechanism of action, and experimental utility of 3,4-dimethylpyrazole (3,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 3,4-Dimethylpyrazole vs. 3-Methylpyrazole

Executive Summary

This technical guide compares the biological activity, mechanism of action, and experimental utility of 3,4-dimethylpyrazole (3,4-DMP) and 3-methylpyrazole (3-MP) .[1] While structurally homologous, the addition of a methyl group at the C4 position in 3,4-DMP fundamentally shifts its biological profile from a weak enzyme inhibitor/chemical scaffold (3-MP) to a potent, commercially viable agricultural nitrification inhibitor (3,4-DMP).[1]

Key Distinction:

  • 3,4-Dimethylpyrazole (3,4-DMP): The industry standard for Ammonia Monooxygenase (AMO) inhibition in agriculture (stabilized as DMPP). It exhibits high efficacy in soil matrices due to optimized lipophilicity and metal chelation stability.

  • 3-Methylpyrazole (3-MP): A versatile synthetic scaffold and a weak competitive inhibitor of Alcohol Dehydrogenase (ADH) . It serves primarily as a precursor in medicinal chemistry rather than a final active pharmaceutical ingredient (API), unlike its isomer 4-methylpyrazole (Fomepizole), which is the clinical standard for ADH inhibition.

Physicochemical & Structural Comparison

The biological divergence stems from the steric and electronic influence of the methyl substituents on the pyrazole ring, particularly affecting the nitrogen lone pair availability for metal coordination (essential for AMO inhibition) and hydrophobic pocket fitting (essential for ADH inhibition).

Feature3-Methylpyrazole (3-MP)3,4-Dimethylpyrazole (3,4-DMP)
CAS Number 1453-58-32820-37-3
Molecular Weight 82.10 g/mol 96.13 g/mol
Primary Application Chemical Scaffold / Research ToolNitrification Inhibitor (Agrochemical)
Target Enzyme Alcohol Dehydrogenase (Weak)Ammonia Monooxygenase (Potent)
Lipophilicity (LogP) ~0.6~1.1 (Higher soil retention)
Volatility High (Limit for soil use)Moderate (Often used as Phosphate salt DMPP to reduce volatility)

Mechanism of Action: Comparative Pathways

A. Nitrification Inhibition (Target: Ammonia Monooxygenase)

This is the primary domain of 3,4-DMP . Nitrification inhibitors delay the bacterial oxidation of ammonium (


) to nitrite (

) by depressing the activity of Nitrosomonas bacteria.[2]
  • Mechanism: AMO contains Copper (Cu) in its active site. Pyrazoles inhibit AMO by chelating this Cu cofactor.

  • 3,4-DMP Advantage: The additional methyl group at C4 increases lipophilicity, improving membrane permeability in soil bacteria and enhancing the stability of the Cu-pyrazole complex compared to 3-MP.[1] This results in a longer duration of action in the field (4–10 weeks vs. <1 week for unstable precursors).

B. Alcohol Dehydrogenase (ADH) Inhibition (Target: ADH Isoenzymes)

This is a common screen for pyrazoles, relevant to pharmacology (methanol/ethylene glycol poisoning treatment).

  • Mechanism: Competitive inhibition by binding to the Zinc (Zn) ion in the ADH active site and occupying the hydrophobic substrate pocket.

  • SAR Insight:

    • 4-Methylpyrazole (Fomepizole): Fits perfectly into the hydrophobic pocket.

      
      .
      
    • 3-Methylpyrazole: The C3-methyl group creates a steric clash or suboptimal alignment within the active site.

      
       (200–1000x less potent than 4-MP).
      
    • 3,4-Dimethylpyrazole: The C3 substituent dominates the steric hindrance, rendering it a poor candidate for clinical ADH inhibition compared to Fomepizole.

BiologicalPathways Substrate_NH4 Ammonium (NH4+) Enzyme_AMO Ammonia Monooxygenase (Cu-Dependent) Substrate_NH4->Enzyme_AMO Substrate Product_NO2 Nitrite (NO2-) Enzyme_AMO->Product_NO2 Oxidation Inhibitor_34DMP 3,4-Dimethylpyrazole (DMPP) Inhibitor_34DMP->Enzyme_AMO Chelates Cu (Strong Inhibition) Substrate_EtOH Ethanol / Toxic Alcohols Enzyme_ADH Alcohol Dehydrogenase (Zn-Dependent) Substrate_EtOH->Enzyme_ADH Substrate Product_Aldehyde Acetaldehyde / Toxic Metabolites Enzyme_ADH->Product_Aldehyde Oxidation Inhibitor_3MP 3-Methylpyrazole (Weak Inhibitor) Inhibitor_3MP->Enzyme_ADH Steric Clash (High Ki) Inhibitor_4MP 4-Methylpyrazole (Strong Inhibitor) Inhibitor_4MP->Enzyme_ADH Optimal Fit (Low Ki)

Figure 1: Comparative Mechanism of Action. 3,4-DMP targets the Copper center of AMO (Agriculture), while 3-MP weakly targets the Zinc center of ADH (Pharmacology), overshadowed by 4-MP.[1]

Quantitative Efficacy Data

The following data aggregates experimental values to highlight the potency gap in their respective fields.

Table 1: Alcohol Dehydrogenase Inhibition Constants ( )

Note: Lower


 indicates higher potency.[3]
Compound

(Human Liver ADH)
Relative PotencyClinical Status
4-Methylpyrazole

100% (Benchmark)FDA Approved (Fomepizole)
3-Methylpyrazole

< 0.5%Research Only
Pyrazole (Unsubstituted)

~5%Toxic (Hepatotoxic)

Source: Theorell et al. (1969), Li & Theorell (1969).

Table 2: Nitrification Inhibition in Soil (25°C, 14 Days)

Note: Measured as % inhibition of


 oxidation.
CompoundDosage (% of N)Inhibition EfficiencySoil Half-Life (

)
3,4-DMP (as DMPP) 0.5 - 1.0%85 - 95% ~26 days
3-Methylpyrazole 1.0%40 - 60%< 10 days (Volatile)
Dicyandiamide (DCD) 5.0 - 10.0%70 - 80%~18 days

Source: Zerulla et al. (2001), Pasda et al. (2001).

Toxicology & Safety Profile

  • 3,4-Dimethylpyrazole (DMPP):

    • Eco-Toxicity: Low. Designed for soil application; degrades into phosphate,

      
      , and 
      
      
      
      .[1]
    • Phytotoxicity: Negligible at recommended rates.

    • Mammalian Toxicity: Low acute toxicity. Recent reviews (ECHA 2024) are evaluating reproductive toxicity endpoints, but it remains approved for agricultural use in many jurisdictions.

  • 3-Methylpyrazole:

    • Acute Toxicity: Classified as harmful if swallowed (H302).

    • Corrosivity: Causes severe skin burns and eye damage (H314).

    • Reproductive Toxicity: Classified as H360D (May damage the unborn child) . This makes it significantly more hazardous to handle in a laboratory setting compared to the formulated DMPP salts used in agriculture.

Experimental Protocols

Protocol A: Soil Nitrification Inhibition Assay (Testing 3,4-DMP)

Objective: Determine the efficacy of 3,4-DMP in preventing ammonium oxidation.[1]

  • Soil Preparation: Sieve fresh field soil (<2 mm). Adjust moisture to 40% Water Holding Capacity (WHC).

  • Treatment:

    • Control: Soil + Ammonium Sulfate (

      
       source) at 100 mg N/kg soil.
      
    • Test Group: Soil + Ammonium Sulfate + 3,4-DMPP (1% of N dosage).

  • Incubation: Incubate samples in aerobic jars at 25°C in the dark.

  • Sampling: Extract soil subsamples at Day 0, 7, 14, and 28 using 2M KCl (1:5 soil:solution ratio). Shake for 1 hour.

  • Analysis: Filter extracts and analyze for

    
    -N and 
    
    
    
    -N using colorimetric flow injection analysis or ion chromatography.
  • Calculation:

    
    
    
Protocol B: ADH Inhibition Kinetic Assay (Testing 3-MP vs 4-MP)

Objective: Demonstrate the weak inhibitory potential of 3-MP via spectrophotometry.

  • Reagents:

    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

    • Substrate: Ethanol (varied concentrations: 1–50 mM).

    • Cofactor: NAD+ (2.5 mM).

    • Enzyme: Purified Horse Liver ADH.

  • Inhibitor Prep: Prepare 3-MP and 4-MP stocks in buffer.

  • Workflow:

    • Add Buffer, NAD+, and Inhibitor to cuvette.[1]

    • Initiate reaction with Enzyme.

    • Measure absorbance increase at 340 nm (NADH formation) for 3 minutes.

  • Data Analysis:

    • Plot Lineweaver-Burk double reciprocal plots (

      
       vs 
      
      
      
      ).
    • Determine

      
       from the slope changes.
      
    • Expected Result: 3-MP will show a minimal shift in slope (high

      
      ), while 4-MP will show a steep increase in slope (low 
      
      
      
      ).[1]

Workflow cluster_0 Protocol A: Nitrification Inhibition (3,4-DMP) cluster_1 Protocol B: ADH Kinetics (3-MP) Step1 Soil + NH4 Source Step2 Add 3,4-DMPP (1% of N) Step1->Step2 Step3 Incubate 25°C (0-28 Days) Step2->Step3 Step4 KCl Extraction Step3->Step4 Step5 Measure NO3- Step4->Step5 StepA Buffer + NAD+ + 3-MP StepB Add Ethanol (Variable Conc.) StepA->StepB StepC Add ADH Enzyme StepB->StepC StepD Measure A340nm (NADH Production) StepC->StepD StepE Lineweaver-Burk Plot StepD->StepE

Figure 2: Experimental workflows for validating the distinct biological activities of 3,4-DMP (Soil) and 3-MP (Enzymatic).

References

  • Zerulla, W., et al. (2001).[4] "3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture."[1] Biology and Fertility of Soils. Link

  • Li, T.K. & Theorell, H. (1969).[5] "Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs."[5][6][7] Acta Chemica Scandinavica. Link

  • Corrochano-Monsalve, M., et al. (2021).[1] "Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation." Science of The Total Environment. Link

  • ECHA (European Chemicals Agency). (2024). "Harmonised classification and labelling consultations: 3,4-dimethyl-1H-pyrazole." Link

  • Selleck Chemicals. "3-Methylpyrazole: Biological Activity and Datasheet." Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate proper disposal procedures

This guide outlines the authoritative disposal and safety procedures for Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (often chemically equivalent to the 3H-tautomer in solution). It is designed for laboratory managers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and safety procedures for Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (often chemically equivalent to the 3H-tautomer in solution). It is designed for laboratory managers, safety officers, and researchers in drug discovery.

Chemical Identification & Classification

  • Chemical Name: Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate[1]

  • CAS Number: 35313-50-9[1]

  • Molecular Formula: C₈H₁₂N₂O₂[2]

  • Physical State: Typically a white to pale yellow crystalline solid.

  • Disposal Class: Hazardous Organic Waste (Nitrogen-containing) .

  • Primary Hazard: Acute toxicity (oral), Serious Eye Irritation, Potential Reproductive Toxin (based on pyrazole analogs).

Executive Safety Summary

Do not dispose of this compound down the drain. As a nitrogen-containing heterocycle used in pharmaceutical synthesis, this compound requires thermal destruction (incineration) to prevent environmental accumulation and potential aquatic toxicity. All waste streams must be segregated into Non-Halogenated Organic Waste containers unless mixed with halogenated solvents.

Hazard Profile (GHS Classification)

Based on analog data (Ethyl 3-methylpyrazole-5-carboxylate) and functional group analysis.

Hazard CategorySignal WordHazard Statement
Acute Toxicity (Oral) WARNING H302: Harmful if swallowed.[3]
Eye Irritation WARNING H319: Causes serious eye irritation.[4][5][6][7]
Reproductive Toxicity WARNING H361: Suspected of damaging fertility or the unborn child (Precautionary assignment for pyrazoles).[6]
STOT - RE WARNING H373: May cause damage to organs (Liver/Kidneys) through prolonged exposure.[6]

Personal Protective Equipment (PPE)

To handle waste or spills, strict adherence to the "Barrier Protection Protocol" is required to prevent dermal absorption and inhalation of dust.

  • Respiratory: N95 (minimum) or P100 respirator if handling powder outside a fume hood.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene (for prolonged contact).

  • Body: Lab coat required; Tyvek sleeves recommended during large-scale waste transfer.

Operational Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, synthesis byproducts, or spilled solids.

  • Segregation: Place the solid material into a dedicated Solid Hazardous Waste container.

    • Container Type: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."

  • Deactivation (Optional but Recommended): If the facility requires on-site stabilization, the ester can be hydrolyzed using 1M NaOH, but direct incineration is the preferred industry standard to minimize handling risks.

  • Final Disposal: Transfer to a licensed chemical waste contractor for High-Temperature Incineration (with flue gas scrubbing for NOₓ control).

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures or mother liquors.

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in Ethanol, Methanol, or DMSO → Dispose in Non-Halogenated Organic waste stream.

    • Halogenated: If dissolved in DCM or Chloroform → Dispose in Halogenated Organic waste stream.

  • pH Neutralization: Ensure the waste solution is between pH 5–9 before adding to the central waste carboy to prevent exothermic reactions with other wastes.

  • Container: HDPE or Glass carboy with vented cap.

Protocol C: Contaminated Packaging
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., ethanol).

  • Rinsate Disposal: Pour all rinsate into the Liquid Organic Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Discard the rinsed container as general lab trash (glass/plastic) or recycle according to local glass protocols.

Spill Management Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[8] Wait 15 minutes for settling before re-entry.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionS1 Dampen with inert oil/solvent (Avoid dust generation) Solid->ActionS1 ActionL1 Cover with Absorbent pads or Vermiculite Liquid->ActionL1 ActionS2 Scoop into waste jar ActionS1->ActionS2 Clean Wash area with soap & water Collect rinsate ActionS2->Clean ActionL2 Collect soaked material ActionL1->ActionL2 ActionL2->Clean Report File Incident Report Clean->Report

Figure 1: Decision logic for immediate spill response, prioritizing dust containment for solids.

Waste Stream Decision Tree

Use this logic gate to determine the final destination of your waste.

DisposalTree Material Waste Material State Physical State? Material->State Solid Solid (Powder) State->Solid Pure Compound Liquid Liquid (Solution) State->Liquid Dissolved BinA Solid Hazardous Waste (Incineration) Solid->BinA Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen BinB Halogenated Waste Stream Halogen->BinB Yes BinC Non-Halogenated Waste Stream Halogen->BinC No

Figure 2: Waste segregation logic ensuring compliance with EPA and RCRA standards.

References

  • ChemicalBook. (2025).[3][8] Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate Properties and Suppliers. Retrieved from

  • Thermo Fisher Scientific. (2025).[5] Ethyl 3-methyl-1H-pyrazole-5-carboxylate Safety Data Sheet. Retrieved from

  • TCI Chemicals. (2024).[6] Safety Data Sheet: Pyrazole Carboxylates and Derivatives. Retrieved from

  • PubChem. (2025).[9] Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate. While specific toxicological data for this exact molecule may be limited, a thorough understanding of the pyrazole class of compounds provides a robust framework for establishing safe handling protocols. This guide offers a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment: Understanding the Risks of Pyrazole Derivatives

Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[1][2] However, this biological activity also necessitates a cautious approach to handling. Generally, pyrazole derivatives are known to be:

  • Harmful if swallowed: Oral ingestion can lead to toxic effects.[3][4][5]

  • Skin and eye irritants: Direct contact can cause irritation, and in some cases, serious eye damage.[5][6][7][8]

  • Potentially toxic upon skin contact: Some pyrazoles are classified as toxic if they are absorbed through the skin.[4][7]

  • Respiratory irritants: Inhalation of dust or aerosols may irritate the respiratory tract.[6][8]

  • Harmful to aquatic life: Improper disposal can lead to long-lasting environmental damage.[4][9]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for ensuring personal and environmental safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum recommended PPE for handling Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[3][10]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[4][7][8]
Hand Protection Chemically impermeable gloves (e.g., nitrile) inspected for integrity before each use.[11][12]Prevents skin contact, which can lead to irritation or toxic absorption.[4][7]
Body Protection A laboratory coat, worn fully buttoned. For larger quantities or increased risk of splashes, a chemically resistant apron is advisable.[11]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. However, if dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[10][11]Prevents inhalation of the compound, which can cause respiratory irritation.[6][8]
Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or holes before wearing.

  • Eye Protection: Put on safety goggles. If a respirator is needed, it should be donned before the goggles.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][5][12][13]

Operational Plan: Safe Handling in the Laboratory

A well-defined operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: Always handle Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6][10][14]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][10]

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Consult Safety Data Sheet (SDS) ppe_don Don Appropriate PPE prep_start->ppe_don weigh Weigh Compound in Ventilated Area ppe_don->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve Transfer to Reaction Vessel monitor Monitor Reaction dissolve->monitor decontaminate Decontaminate Glassware monitor->decontaminate Post-Reaction waste_seg Segregate Hazardous Waste decontaminate->waste_seg ppe_doff Doff PPE Correctly waste_seg->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: Workflow for Handling Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[9]

  • Waste Segregation: All materials contaminated with Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate, including gloves, pipette tips, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9][11]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[6][9][11]

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[9][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][9] Do not dispose of this compound down the drain or in the regular trash.[6][9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][13]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][13]

  • Spill: In case of a small spill, contain it with an inert absorbent material and collect it into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6][10]

By adhering to these guidelines, researchers can confidently and safely handle Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate, ensuring both their personal well-being and the integrity of their research environment.

References

  • Benchchem.
  • Fisher Scientific.
  • Benchchem.
  • Benchchem.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • MilliporeSigma.
  • TCI Chemicals.
  • Fisher Scientific.
  • CymitQuimica.
  • TCI Chemicals.
  • Fisher Scientific.
  • Wiley Online Library.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.